molecular formula C15H16N2O B012168 3-amino-N-(2,3-dimethylphenyl)benzamide CAS No. 102630-86-4

3-amino-N-(2,3-dimethylphenyl)benzamide

Cat. No. B012168
M. Wt: 240.3 g/mol
InChI Key: SSGORUYGVLRARA-UHFFFAOYSA-N
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Description

Synthesis Analysis

3-amino-N-(2,3-dimethylphenyl)benzamide and its derivatives are synthesized through various methods, including the three-component reaction of isatoic anhydride, primary amines, and 2-bromoacethophenone derivatives, yielding high yields with simple workup processes (Sabbaghan & Hossaini, 2012). Another synthesis pathway involves the reaction of 3-(dimethylamino)-2H-azirines with 2-amino-4,6-dinitrophenol, leading to a mixture of quinazoline- and 1,3-benzoxazole derivatives (Villalgordo, Vincent, & Heimgartner, 1990).

Molecular Structure Analysis

The molecular structure of 3-amino-N-(2,3-dimethylphenyl)benzamide has been characterized by crystallographic studies, demonstrating the trans conformation of the H—N—C=O units and the near orthogonal orientation of the benzoyl and aniline rings (Gowda et al., 2008).

Chemical Reactions and Properties

This compound participates in various chemical reactions, including its role as a precursor for the synthesis of anticonvulsant and antimycobacterial agents, highlighting its reactivity and potential for generating biologically active derivatives (Lambert et al., 1995); (Dokorou et al., 2004).

Physical Properties Analysis

The physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide derivatives, such as solubility and crystallinity, are influenced by their molecular structure. Studies on related benzamide derivatives provide insights into their solid-state structures, characterized by hydrogen bonding and π-interactions, which could be analogous to the physical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide (Saeed et al., 2020).

Chemical Properties Analysis

The chemical properties of 3-amino-N-(2,3-dimethylphenyl)benzamide are reflective of its functional groups and molecular structure, allowing for various interactions and reactivities. The presence of the amino and benzamide groups enable it to undergo specific chemical reactions and form bonds that are central to its application in synthesizing pharmacologically active compounds (Guirado et al., 2002).

Scientific Research Applications

Anticonvulsant Activities

  • Synthesis and Anticonvulsant Activity : New derivatives of 3-amino-N-(2,3-dimethylphenyl)benzamide were synthesized and evaluated for anticonvulsant properties, showing superior effectiveness compared to phenytoin in the maximal electroshock seizure test (Lambert et al., 1995).
  • Comparative Anticonvulsant Activity and Neurotoxicity : The compound was compared with other antiepileptic drugs, demonstrating potent anticonvulsant effects in maximal electroshock seizure models in mice and rats (Clark Cr, 1988).
  • Discovery and Anticonvulsant Activity of Potent Metabolic Inhibitor : It showed effective anticonvulsant activity in animal models, particularly in antagonizing maximal electroshock-induced seizures (Robertson et al., 1987).

Pharmacokinetic Studies

  • Metabolism, Disposition, and Pharmacokinetics : The metabolism and pharmacokinetics of the compound were studied in rats, revealing insights into its absorption, distribution, and metabolic pathways (Potts et al., 1989).
  • Liquid Chromatographic Determination : A method for determining the concentrations of the compound in rat serum and urine was developed, facilitating pharmacokinetic studies (Dockens et al., 1987).

Structural and Synthesis Studies

  • N-(2,6-Dimethylphenyl)benzamide Structure Analysis : The crystal structure of the title compound was analyzed, providing insights into its molecular conformation and interactions (Gowda et al., 2008).
  • Synthesis of Derivatives for Biological Applications : Various derivatives of the compound were synthesized, aiming at potential biological applications (Noubade et al., 2009).

Safety And Hazards

The safety and hazards associated with “3-amino-N-(2,3-dimethylphenyl)benzamide” are currently not available3. It’s always important to handle chemical compounds with care and use appropriate safety measures.


Future Directions

The future directions for “3-amino-N-(2,3-dimethylphenyl)benzamide” are not clear at this time. Further research is needed to explore its potential applications and uses.


Please note that this information is based on the current available data and may be subject to change as new research findings emerge.


properties

IUPAC Name

3-amino-N-(2,3-dimethylphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-10-5-3-8-14(11(10)2)17-15(18)12-6-4-7-13(16)9-12/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSGORUYGVLRARA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CC=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00424186
Record name 3-amino-N-(2,3-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-amino-N-(2,3-dimethylphenyl)benzamide

CAS RN

102630-86-4
Record name 3-amino-N-(2,3-dimethylphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00424186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1 (1 g) in 70 mL methanol and 30 mL of tetrahydrofuran was added 10% Pd/C (0.2 g) under nitrogen atmosphere. Hydrogen was applied to the mixture at 60 psi for 16 h. The mixture was filtered and concentrated in vacuo to obtain the product. NMR (300 MHz, CDCl3) δ 7.71 (1H, s), 7.55 (1H, d, J=9 Hz), 7.23 (1H, t, J=9 Hz), 7.19 (1H, s), 7.14 (1H, t, J=9 Hz), 7.04 (1H, d, J=9 Hz), 6.82 (1H, d, J=9 Hz), 3.84 (2H, b), 2.32 (3H, s), 2.20 (2H, s).
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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